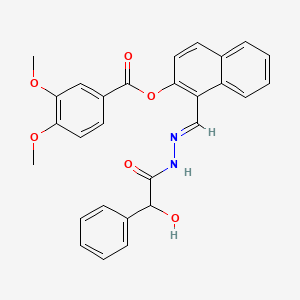
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a dimethoxybenzoate moiety, and a carbohydrazonoyl linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Hydroxy(phenyl)acetyl Intermediate: This step involves the reaction of phenylacetic acid with a suitable hydroxylating agent to introduce the hydroxy group.
Formation of the Carbohydrazonoyl Intermediate: The hydroxy(phenyl)acetyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl linkage.
Coupling with 2-Naphthyl 3,4-Dimethoxybenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3,4-dimethoxybenzoate under appropriate reaction conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbohydrazonoyl linkage can be reduced to form a hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BR-2-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to the presence of the naphthyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may lack this structural feature.
Propriétés
Numéro CAS |
765274-31-5 |
|---|---|
Formule moléculaire |
C28H24N2O6 |
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[1-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C28H24N2O6/c1-34-24-15-13-20(16-25(24)35-2)28(33)36-23-14-12-18-8-6-7-11-21(18)22(23)17-29-30-27(32)26(31)19-9-4-3-5-10-19/h3-17,26,31H,1-2H3,(H,30,32)/b29-17+ |
Clé InChI |
UJSFIKVYCVYLEF-STBIYBPSSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(C4=CC=CC=C4)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(C4=CC=CC=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















